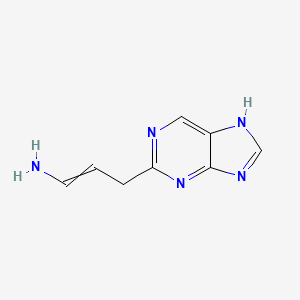

1-Propen-1-amine, 3-(1H-purin-2-yl)-

Description

While direct evidence for 1-Propen-1-amine, 3-(1H-purin-2-yl)- is absent in the provided sources, its structural framework suggests a propenylamine backbone substituted with a purine moiety. This compound likely shares reactivity and functional characteristics with other propenylamine derivatives, which are pivotal in pharmaceuticals, agrochemicals, and polymer chemistry. The purine group (a heterocyclic aromatic base) may confer unique biological activity, such as enzyme inhibition or receptor modulation, depending on substitution patterns.

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-(7H-purin-2-yl)prop-1-en-1-amine |

InChI |

InChI=1S/C8H9N5/c9-3-1-2-7-10-4-6-8(13-7)12-5-11-6/h1,3-5H,2,9H2,(H,10,11,12,13) |

InChI Key |

GACAIQRKOQDMMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC(=N1)CC=CN)N=CN2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Propen-1-amine, 3-(1H-purin-2-yl)- typically involves coupling a purine derivative functionalized at the 2-position with a propen-1-amine moiety. The purine ring (1H-purin-2-yl) is often introduced via nucleophilic substitution or amination reactions on appropriately functionalized purine precursors.

Purine Functionalization and Amination

A common approach is to start with 2-chloropurine or 2-halopurine derivatives, which are reactive at the 2-position for nucleophilic substitution by amines. For example, purine derivatives such as 6-amino-2-chloro-9-substituted purines have been reacted with primary amines under heating conditions in polar aprotic solvents like dimethylformamide (DMF), often in the presence of bases such as triethylamine to facilitate substitution.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloropurine + primary amine + triethylamine | 90 °C | 2–53 hours | 41–87% |

| Solvent | DMF |

The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is diluted with water, and the product is extracted with organic solvents such as diethyl ether. Purification is typically achieved by column chromatography.

Formation of the Propen-1-amine Side Chain

The propen-1-amine moiety can be introduced via reductive amination or by coupling reactions involving aldehydes and amines. For example, aldehydes bearing the propenyl group can be reacted with amines under reductive amination conditions using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Aldehyde + amine + NaBH(OAc)3 | In 1,2-dichloroethane or ethanol | Room temperature | Several hours | Yields vary |

This method allows for the direct formation of the C-N bond linking the purine moiety to the propenyl amine side chain.

Solvent-Free and High-Temperature Methods

In some cases, solvent-free conditions with excess amine at elevated temperatures (e.g., 160 °C for 3–6 hours) have been employed to achieve coupling between purine derivatives and amino alcohols or amines. This approach can improve yields and reduce solvent waste but requires careful temperature control.

Industrial and Scale-Up Considerations

Industrial syntheses may utilize continuous flow reactors and optimized catalysts to improve yields and scalability. Bases such as sodium hydroxide or potassium hydroxide and solvents including toluene, 1,4-dioxane, chloroform, and dichloromethane are employed for extraction and purification steps.

Data Tables Summarizing Key Preparation Parameters

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel chromatography with gradient elution (e.g., ethyl acetate/pentane mixtures) is commonly used to purify crude products.

- Liquid-Liquid Extraction: Acid-base extraction using aqueous acid/base washes and organic solvents like dichloromethane or ether helps remove impurities.

- Preparative HPLC: For high purity (>95%), preparative high-performance liquid chromatography is employed, especially for pharmaceutical-grade compounds.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR are used to confirm structure. Purine protons resonate typically between δ 8.5–7.0 ppm, while aliphatic amine protons appear around δ 2.5–3.5 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with high accuracy (error < 2 ppm), essential for verifying molecular formula.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Melting Point and Elemental Analysis: Supplementary methods for purity and identity confirmation.

Research Outcomes and Yields

- Yields for the nucleophilic substitution of 2-chloropurine with amines range from 41% to 87%, depending on reaction conditions and substituents.

- Reductive amination approaches provide moderate to good yields, with the advantage of milder conditions and fewer side reactions.

- Solvent-free high-temperature methods yield comparable results but require more stringent control.

- Industrial processes emphasize scalability and safety, employing optimized solvent systems and bases for efficient isolation and purification.

Chemical Reactions Analysis

1-Propen-1-amine, 3-(1H-purin-2-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1-Propen-1-amine, 3-(1H-purin-2-yl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Propen-1-amine, 3-(1H-purin-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propenylamines

1-Propen-1-amine, N,N,2-trimethyl (CAS 6906-32-7)

- Structure : Features a trimethyl substitution on the amine and a methyl group at the C2 position.

- Properties :

- Applications : Used in combustion chemistry studies due to its reactivity with oxygen .

1-Propen-1-amine, N,N-dimethyl-3-(trimethylsilyl)-, (E)- (CAS 105686-38-2)

- Structure : Contains a dimethylamine group and a trimethylsilyl substituent at C3.

- Properties :

- Applications: Potential use in organosilicon chemistry or as a ligand in catalysis .

3-(Aziridin-1-yl)propan-1-amine (CAS 1072-65-7)

Heterocyclic-Substituted Propanamines

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Structure : Triazole ring substituted with a methyl group at N1.

- Properties :

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 956786-61-1)

- Structure : Pyrazole ring with a methyl group at C4.

- Properties :

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Halogenated Propenylamines

1-Bromo-N,N,2-trimethylprop-1-en-1-amine (CAS N/A)

- Structure : Bromine substitution at C1 with trimethylamine.

- Reactivity : Acts as an alkylating agent in organic synthesis.

- Safety : Corrosive; requires PPE during handling .

1-Chloro-N,N,2-trimethylprop-1-en-1-amine (CAS 26189-59-3)

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents | Purity | Applications |

|---|---|---|---|---|---|---|

| 1-Propen-1-amine, N,N,2-trimethyl | C₆H₁₃N | 99.17 | 6906-32-7 | N,N,2-trimethyl | N/A | Combustion chemistry |

| 3-(Aziridin-1-yl)propan-1-amine | C₅H₁₂N₂ | 100.17 | 1072-65-7 | Aziridine | N/A | Reactive intermediate |

| 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine | C₇H₁₃N₃ | 187.67 | 956786-61-1 | Pyrazole, methyl | 95% | Antifungal agents |

| 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | C₁₂H₁₆F₃N₅ | 287.29 | 1006336-85-1 | CF₃, pyrazole | 95% | Pesticide development |

Key Research Findings

- Biological Activity: Pyrazole- and triazole-substituted propanamines exhibit enhanced bioactivity compared to non-heterocyclic analogs, likely due to improved target binding (e.g., PET inhibition in chloroplasts) .

- Reactivity Trends : Halogenated derivatives (e.g., bromo- or chloro-substituted) show higher electrophilicity, making them suitable for polymer crosslinking but requiring careful toxicity management .

- Structural Impact : Silyl groups (e.g., trimethylsilyl) increase thermal stability, whereas aziridine rings introduce strain-driven reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.